

4-Fluoro-2-hydroxybenzonitrile chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Fluoro-2-hydroxybenzonitrile**

Cat. No.: **B176574**

[Get Quote](#)

An In-Depth Technical Guide to **4-Fluoro-2-hydroxybenzonitrile**: Properties, Synthesis, and Applications

Introduction

4-Fluoro-2-hydroxybenzonitrile, also known by its alternative name 2-cyano-5-fluorophenol, is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its molecular structure, which incorporates a fluorine atom, a hydroxyl group, and a nitrile group on a benzene ring, provides a unique combination of reactivity and physicochemical properties. This guide offers a comprehensive overview of its chemical and physical characteristics, spectroscopic signature, synthesis protocols, and key applications, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its structure and nomenclature. **4-Fluoro-2-hydroxybenzonitrile** is a planar molecule whose properties are dictated by the interplay of its three functional groups.^{[1][2]}

- IUPAC Name: **4-fluoro-2-hydroxybenzonitrile**^[3]
- CAS Number: 186590-01-2^[3]
- Molecular Formula: C₇H₄FNO^[3]

- Canonical SMILES: C1=CC(=C(C=C1F)O)C#N[3]
- InChI Key: ZAYFMRICIYQIAP-UHFFFAOYSA-N[3]

Caption: 2D Structure of **4-Fluoro-2-hydroxybenzonitrile**.

Physicochemical Properties

The physical and chemical properties of **4-Fluoro-2-hydroxybenzonitrile** are summarized below. These characteristics are crucial for determining appropriate solvents, reaction conditions, and storage protocols. The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (nitrile, fluorine, hydroxyl oxygen) influences its melting point and solubility.

Property	Value	Source
Molecular Weight	137.11 g/mol	[3][4]
Appearance	Off-white to pale tan solid/crystal	[1][5]
Melting Point	123-125 °C	[1][2]
Boiling Point (Predicted)	285.4 ± 25.0 °C	[2]
Density (Predicted)	1.45 g/cm³	[2][6]
pKa (Predicted)	6.84 ± 0.18	[2]
Solubility	Limited in water. Soluble in organic solvents like DMSO and acetone.	[5]

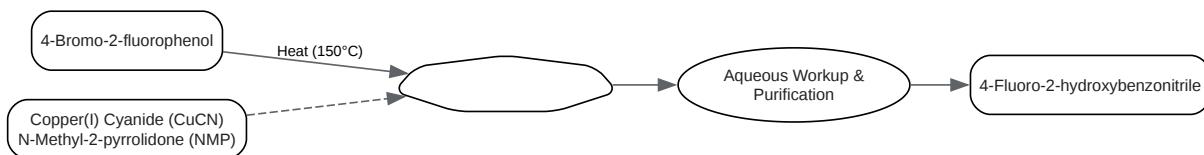
Spectroscopic Data

Spectroscopic analysis is essential for structure verification and purity assessment. Based on its functional groups, the following spectral characteristics are expected.

- ¹H NMR: The proton NMR spectrum will display signals for the aromatic protons, with chemical shifts influenced by the electron-withdrawing effects of the fluorine and nitrile

groups and the electron-donating hydroxyl group. The hydroxyl proton will likely appear as a broad singlet.

- ^{13}C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to each carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit splitting due to C-F coupling.
- IR Spectroscopy: The infrared spectrum is characterized by key absorption bands. A broad peak in the range of 3200-3600 cm^{-1} corresponds to the O-H stretching of the hydroxyl group. A sharp, strong peak around 2230 cm^{-1} is indicative of the C≡N (nitrile) stretch. C-F stretching bands typically appear in the 1000-1300 cm^{-1} region.[4][7]
- Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M^+) corresponding to its molecular weight ($\text{m/z} = 137$).


SpectraBase and other databases provide reference spectra for similar compounds, which can be used for comparison.[8]

Synthesis and Reactivity

4-Fluoro-2-hydroxybenzonitrile is a valuable synthetic intermediate. Its synthesis often involves the introduction of the nitrile group onto a substituted phenol precursor.

Example Synthesis Workflow: From a Brominated Precursor

One common approach involves a copper-catalyzed cyanation of a brominated fluorophenol. This method is effective for converting aryl halides to nitriles.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **4-Fluoro-2-hydroxybenzonitrile**.

Detailed Experimental Protocol

The following protocol is adapted from a known procedure for a similar isomer and illustrates the key steps.^[9]

- Reaction Setup: In a reaction vessel under a nitrogen atmosphere, combine 4-bromo-2-fluorophenol (1 equivalent) and copper(I) cyanide (CuCN) (1.2 equivalents) in N-Methyl-2-pyrrolidone (NMP).
- Heating: Heat the stirred mixture to 150°C for approximately 5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Quenching and Extraction: After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate or ether.
- Washing: Wash the organic layer sequentially with water and brine to remove NMP and inorganic salts.
- Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the resulting crude product by trituration or column chromatography to yield the final **4-Fluoro-2-hydroxybenzonitrile** product.^{[1][10]}

Applications in Research and Development

The trifunctional nature of **4-Fluoro-2-hydroxybenzonitrile** makes it a versatile building block in several high-value applications.

- Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of complex pharmaceutical agents.^[5] The fluorinated benzonitrile motif is present in various bioactive molecules, including kinase inhibitors for anti-cancer therapies.^[11] The fluorine atom can enhance metabolic stability and binding affinity, while the nitrile and hydroxyl groups serve as handles for further chemical modification.

- Agrochemicals: It is used to create new candidates for pesticides and herbicides, where the fluorinated aromatic backbone is a common feature.[5][12]
- Liquid Crystals: Hydroxybenzonitrile derivatives are important precursors for liquid crystal materials.[1][13] The rigid core and polar functional groups contribute to the formation of mesophases, which are essential for display technologies.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory when handling **4-Fluoro-2-hydroxybenzonitrile**.

Hazard Identification

According to GHS classifications, this compound presents several hazards:[3]

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][14]
- Irritation: Causes skin irritation and serious eye irritation.[3][14][15]
- Respiratory Irritation: May cause respiratory irritation.[3]

Hazard Statement	Code
Harmful if swallowed	H302
Harmful in contact with skin	H312
Causes skin irritation	H315
Causes serious eye irritation	H319
Harmful if inhaled	H332
May cause respiratory irritation	H335

Recommended Handling Procedures

- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14][16]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15][16]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] Store locked up.[14]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]

Conclusion

4-Fluoro-2-hydroxybenzonitrile is a functionally rich aromatic compound with significant utility as a chemical intermediate. Its unique electronic and structural properties, conferred by the fluorine, hydroxyl, and nitrile groups, make it an important building block in the development of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its chemical properties, reactivity, and safety profile is essential for its effective and safe application in research and manufacturing.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11029901, **4-Fluoro-2-hydroxybenzonitrile**.
- TCI Chemicals (2025). Safety Data Sheet: 2,6-Difluoro-4-hydroxybenzonitrile.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2734675, 2-Fluoro-4-hydroxybenzonitrile.
- Fisher Scientific (2024). Safety Data Sheet: 2-Fluoro-4-hydroxybenzonitrile.
- Fisher Scientific (n.d.). Safety Data Sheet: 3-Fluoro-4-hydroxybenzonitrile.
- Sigma-Aldrich (2024). Safety Data Sheet: 4-hydroxybenzonitrile.
- China Trading Co. (n.d.). 2-Fluoro-4-Hydroxybenzonitrile: A Key Intermediate with Reliable Supply from China.
- Google Patents (n.d.). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB).
- Wiley Science Solutions (n.d.). 2-Fluoro-4-hydroxybenzonitrile. SpectraBase.
- ChemAnalyst (n.d.). Exploring 2-Fluoro-4-Hydroxybenzonitrile: Properties and Applications.
- Mol-Instincts (n.d.). 2-Fluoro-4-hydroxybenzonitrile (CAS 82380-18-5) Properties.
- PubChemLite (n.d.). 2-fluoro-4-hydroxybenzonitrile (C7H4FNO).
- Google Patents (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- NIST (n.d.). Benzonitrile, 4-hydroxy-. NIST Chemistry WebBook.

- Quick Company (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
- Research Scientific (n.d.). 2-FLUORO-4-HYDROXYBENZONITRILE, 99%.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Fluoro-4-hydroxybenzonitrile | 82380-18-5 [chemicalbook.com]
- 2. 2-Fluoro-4-hydroxybenzonitrile Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. 4-Fluoro-2-hydroxybenzonitrile | C7H4FNO | CID 11029901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-4-hydroxybenzonitrile | C7H4FNO | CID 2734675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Fluoro-4-Hydroxybenzonitrile Supplier in China [nj-finechem.com]
- 6. chem-casts.com [chem-casts.com]
- 7. Benzonitrile, 4-hydroxy- [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Fluoro-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 186590-04-5 | 4-FLUORO-3-HYDROXYBENZONITRILE 98 [fluoromart.com]
- 13. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]
- 14. tcchemicals.com [tcchemicals.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-Fluoro-2-hydroxybenzonitrile chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b176574#4-fluoro-2-hydroxybenzonitrile-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com